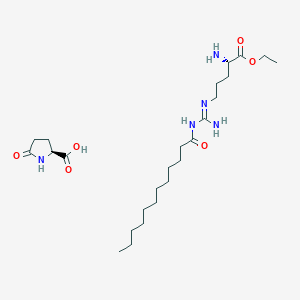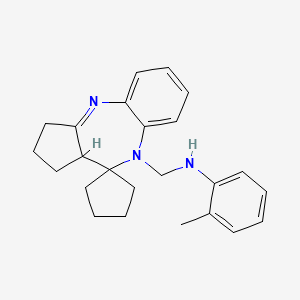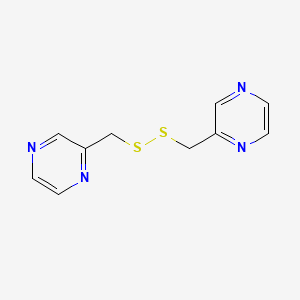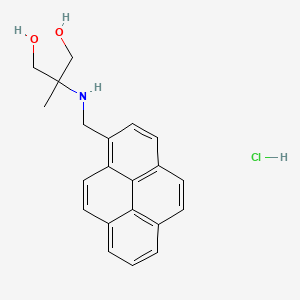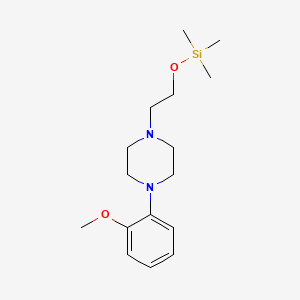
Manganese monomaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese monomaleate is an organometallic compound that features manganese as its central metal atom coordinated with maleate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese monomaleate can be synthesized through several methods, including:
Direct Reaction: Manganese salts such as manganese(II) chloride or manganese(II) acetate can react with maleic acid under controlled conditions to form this compound.
Sol-Gel Method: This involves the hydrolysis and polycondensation of manganese alkoxides in the presence of maleic acid.
Hydrothermal Synthesis: This method uses high temperature and pressure to facilitate the reaction between manganese salts and maleic acid in an aqueous medium.
Industrial Production Methods: The industrial production of this compound typically involves the direct reaction method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where manganese salts and maleic acid are mixed in stoichiometric ratios, followed by purification processes to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the manganese center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the maleate ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese compounds.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Manganese monomaleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing into its use as a contrast agent in magnetic resonance imaging (MRI) and its potential therapeutic effects.
Industry: this compound is used in the production of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism by which manganese monomaleate exerts its effects involves the interaction of the manganese center with various molecular targets. In catalytic applications, the manganese center can facilitate electron transfer processes, thereby accelerating chemical reactions. In biological systems, this compound can interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Manganese Dioxide (MnO₂): Used in batteries and as a catalyst.
Manganese(II) Sulfate (MnSO₄): Commonly used in fertilizers and as a dietary supplement.
Potassium Permanganate (KMnO₄): A strong oxidizing agent used in water treatment and disinfection.
Uniqueness: Manganese monomaleate is unique due to its specific coordination with maleate ligands, which imparts distinct chemical properties and reactivity. Unlike manganese dioxide or potassium permanganate, this compound can participate in both oxidation and reduction reactions, making it versatile for various applications.
Properties
CAS No. |
87098-13-3 |
|---|---|
Molecular Formula |
C4H2MnO4 |
Molecular Weight |
168.99 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;manganese(2+) |
InChI |
InChI=1S/C4H4O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
InChI Key |
PCDVXBKFEVKXMQ-ODZAUARKSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Mn+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


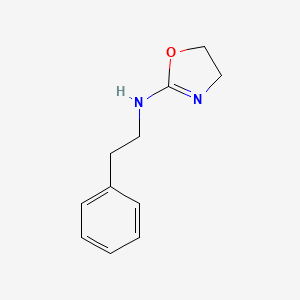
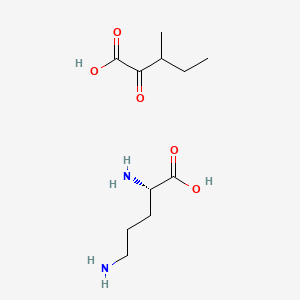

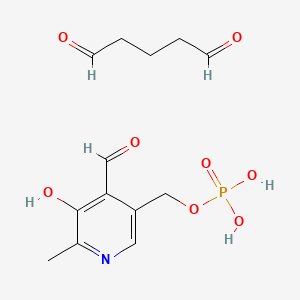

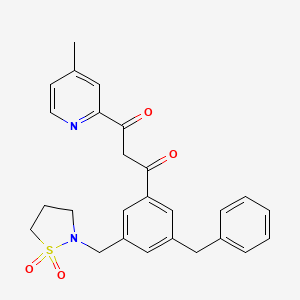
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
